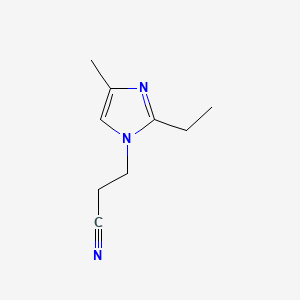

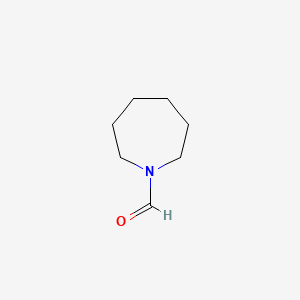

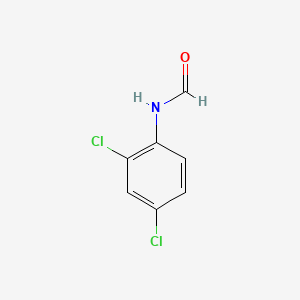

![molecular formula C14H8N2O8 B1329700 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20246-81-5](/img/structure/B1329700.png)

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Übersicht

Beschreibung

4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C14H8N2O8 . It is related to 4,4’-biphenyldicarboxylic acid (BPDC), which is a planar biphenyldicarboxylic acid ester .

Synthesis Analysis

The synthesis of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves the nitration of 4,4’-biphenyldicarboxylic acid (BPDC). An aromatic carboxylic acid containing four nitro groups was synthesized and characterized through elemental analysis and IR spectra . Dimethyl-2,2′-dinitro- -4,4′-dicarboxylate was also used in the synthesis process .Molecular Structure Analysis

The crystal structure of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid was determined by X-ray single-crystal diffraction .Physical And Chemical Properties Analysis

The molecular weight of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is 332.22 g/mol . It is known to be an eye irritant . When heated to decomposition, it emits toxic fumes of NOx .Wissenschaftliche Forschungsanwendungen

Crystallography and Material Science

- The compound “4,4’-dinitro-[1,1’-biphenyl]-2-amine” is used in crystallography and material science research. The crystal structure of this compound has been studied in detail .

- The compound was synthesized and its crystal structure was analyzed. The dihedral angle between the benzene rings was found to be 52.84 (10). The nitro group attached to the benzene ring is inclined to the ring by 4.03 (2), while the nitro group attached to the amino-substituted benzene ring is inclined to the ring by 8.84 (2) .

- In the crystal, molecules are linked by two pairs of N—H O hydrogen bonds, forming chains propagating along [101]. Within the chains, these N—H O hydrogen bonds result in the formation of R 2 2(20) and R 2 2(14) ring motifs. The latter ring motif is reinforced by a pair of C—H O hydrogen bonds, enclosing R 21 (6) ring motifs. The chains are linked by a second C—H O hydrogen bond, forming a three-dimensional supramolecular structure .

Polymer Science

- The compound “4,4’-dinitro-[1,1’-biphenyl]-2-amine” is also used in the synthesis of new fluorine-containing diamine monomers for potentially improved polyimides .

- The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .

- The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction on the new diamine prepared from 4,4′-bicyclohexanol .

Organic Field-Effect Transistors

- Biphenyl derivatives have been used in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .

- The specific methods of application or experimental procedures would involve the synthesis of the organic semiconductor material, followed by the fabrication of the transistor device. The performance of the device would then be evaluated through electrical measurements .

Cycloparaphenylenes

- Biphenyl derivatives have also been used in the synthesis of cycloparaphenylenes via Suzuki coupling .

- The Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds. In this case, it would be used to form the cycloparaphenylene structure .

Organic Thin-Film Transistor Applications

- 1,3,2-Diazaboroine derivatives have been synthesized for use in organic thin-film transistor applications .

- The synthesis of these derivatives would involve the reaction of the biphenyl compound with other reagents to form the diazaboroine structure. The resulting compound would then be used to fabricate the thin-film transistor .

Luminescence Cadmium Coordination Polymers

- Biphenyl derivatives have been used in the construction of new luminescence cadmium coordination polymers .

- These polymers have been synthesized by the reaction of 4,4’-di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl, polycarboxylic acids, and cadmium nitrate under solvothermal conditions .

- The structures of these polymers were first detected by single crystal X-ray diffraction and further characterized by elemental analysis, IR, TGA and X-ray single crystal/powder diffraction .

- Both coordination polymers exhibit luminescence properties and the luminescence could be influenced by certain metal cations. The Fe3+ identifying and photo-degradable properties of these polymers were also studied .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYUHLLQUAYYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174091 | |

| Record name | (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

CAS RN |

20246-81-5 | |

| Record name | (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20246-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

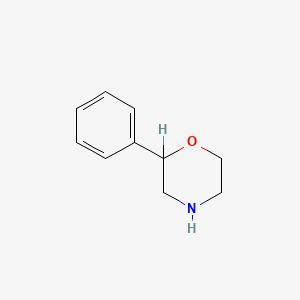

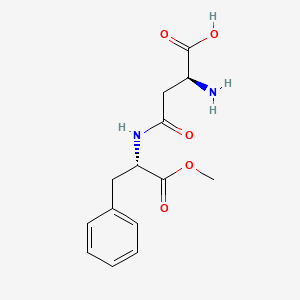

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)